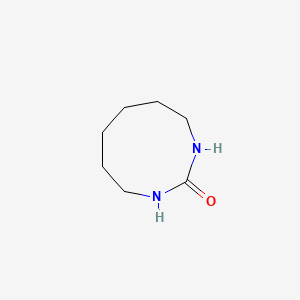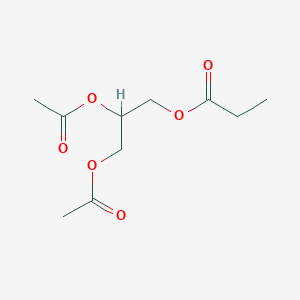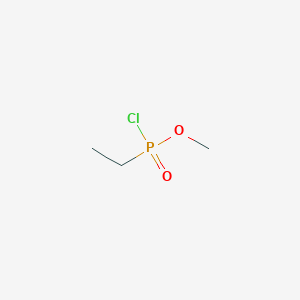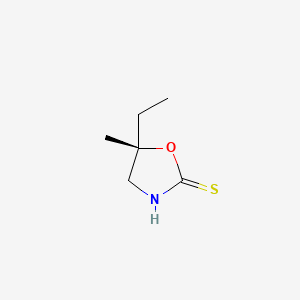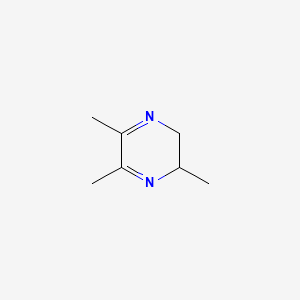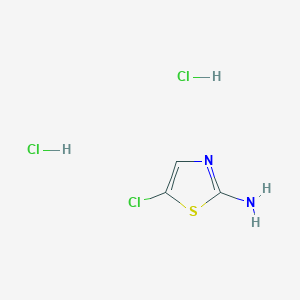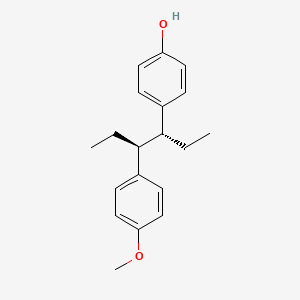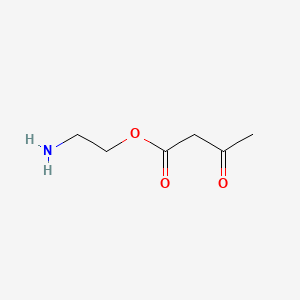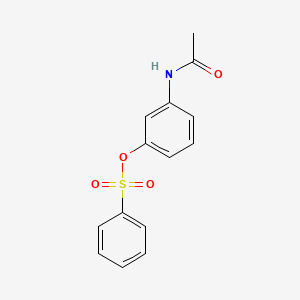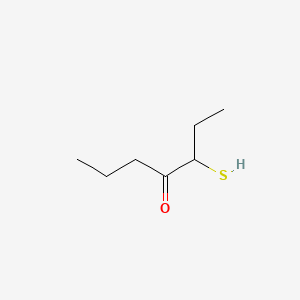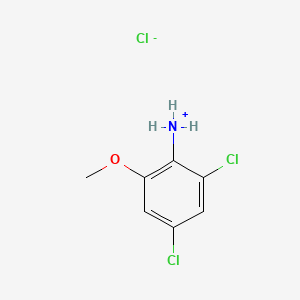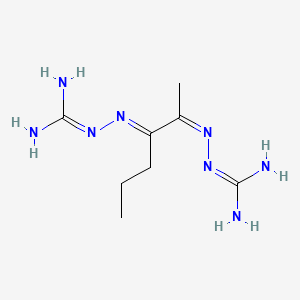
Mpgbg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylpropylglyoxal bis(guanylhydrazone) is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is known for its inhibitory effects on certain biological processes, making it a valuable tool in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylpropylglyoxal bis(guanylhydrazone) typically involves the reaction of methylglyoxal with guanylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, including pH and temperature, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of methylpropylglyoxal bis(guanylhydrazone) involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. Purification processes such as crystallization and chromatography are used to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methylpropylglyoxal bis(guanylhydrazone) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize methylpropylglyoxal bis(guanylhydrazone). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound. These reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophilic substitution reactions involving reagents like sodium hydroxide and alkyl halides are common. These reactions are often performed in polar solvents to enhance the reactivity of the nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methylpropylglyoxal bis(guanylhydrazone) can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methylpropylglyoxal bis(guanylhydrazone) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is studied for its inhibitory effects on certain enzymes and biological pathways, making it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific cellular processes.
Industry: Methylpropylglyoxal bis(guanylhydrazone) is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which methylpropylglyoxal bis(guanylhydrazone) exerts its effects involves the inhibition of key enzymes and pathways. One of the primary targets is S-adenosylmethionine decarboxylase, an enzyme involved in polyamine biosynthesis. By inhibiting this enzyme, the compound disrupts the production of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer research, where the inhibition of polyamine biosynthesis can lead to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
Methylpropylglyoxal bis(guanylhydrazone) is part of a family of bis(guanylhydrazones) compounds, which include:
Methylglyoxal bis(guanylhydrazone): Known for its similar inhibitory effects on polyamine biosynthesis.
Ethylmethylglyoxal bis(guanylhydrazone): Exhibits higher inhibitory potency due to the presence of additional alkyl groups.
Dimethylglyoxal bis(guanylhydrazone): Another variant with distinct chemical properties and biological activities.
The uniqueness of methylpropylglyoxal bis(guanylhydrazone) lies in its specific structure, which allows for targeted inhibition of certain enzymes and pathways, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
121563-99-3 |
|---|---|
Molekularformel |
C8H18N8 |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
2-[(E)-[(2Z)-2-(diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine |
InChI |
InChI=1S/C8H18N8/c1-3-4-6(14-16-8(11)12)5(2)13-15-7(9)10/h3-4H2,1-2H3,(H4,9,10,15)(H4,11,12,16)/b13-5-,14-6+ |
InChI-Schlüssel |
DTHGHSZSDYEJHS-FUJGBLOQSA-N |
Isomerische SMILES |
CCC/C(=N\N=C(N)N)/C(=N\N=C(N)N)/C |
Kanonische SMILES |
CCCC(=NN=C(N)N)C(=NN=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



